molecular formula C30H32O7 B008998 3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one CAS No. 104494-30-6

3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one

Cat. No. B008998
M. Wt: 504.6 g/mol
InChI Key: IPEIKURTJZUDQI-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one is a flavonoid compound that has gained attention in the scientific community due to its potential health benefits. This compound is found in various plants and has been studied for its antioxidant and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Pharmacological Importance

6H-Benzo[c]chromen-6-ones, a structural component related to 3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one, have garnered attention due to their pharmacological significance. These compounds are core structures in several secondary metabolites and hold considerable importance in pharmacology. Due to their limited natural availability, synthetic protocols have been developed, offering various methods for their synthesis. The protocols involve steps like Suzuki coupling reactions for biaryl synthesis, lactonization, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and several other metal or base-catalyzed cyclization processes. The synthesis processes aim at developing efficient and straightforward methods for producing these pharmacologically significant compounds (Mazimba, 2016) (Mazimba, 2016).

Biological and Chemical Properties

Coumarins, including compounds similar to 3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one, are a significant family of natural compounds with extensive applications in pharmaceuticals, perfumery, and agrochemical industries. Hydroxycoumarins, a category of coumarins, exhibit a multitude of physical, chemical, and biological properties, making them a focal point of various studies. The unique properties of coumarins can be attributed to the chemical attributes of the 2H-chromen-2-one core, allowing them to establish various interactions. Most coumarins are effective antioxidants, acting as free radical scavengers, some of which may also prevent the formation of free radicals by chelating metal ions (Torres et al., 2014).

Therapeutic Potential

Compounds structurally related to 3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one, particularly those belonging to the coumarin family, have demonstrated a broad spectrum of biological properties, including anticoagulant, anti-neurodegenerative, antioxidant, anticancer, and antimicrobial activities. The biochemical mechanisms underlying these activities are complex and multifaceted, with coumarins influencing various biological targets and pathways. Such pharmacological activities make these compounds promising candidates for therapeutic applications in numerous disorders spanning neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant conditions (Rani et al., 2016).

properties

CAS RN

104494-30-6

Product Name

3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C30H32O7

Molecular Weight

504.6 g/mol

IUPAC Name

3,5,7-trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C30H32O7/c1-8-29(4,5)18-13-21(33)26-17(11-12-30(6,7)37-26)22(18)28-25(35)24(34)23-20(32)14-19(31)16(27(23)36-28)10-9-15(2)3/h8-9,11-14,31-33,35H,1,10H2,2-7H3

InChI Key

IPEIKURTJZUDQI-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C4C=CC(OC4=C(C=C3C(C)(C)C=C)O)(C)C)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C4C=CC(OC4=C(C=C3C(C)(C)C=C)O)(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
Reactant of Route 2
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
Reactant of Route 3
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
Reactant of Route 4
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
Reactant of Route 5
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
Reactant of Route 6
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one

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